Unlocking the Bioisosteric Potential: A Technical Guide to 2-(Methylthio)-3H-imidazo[4,5-c]pyridine
Unlocking the Bioisosteric Potential: A Technical Guide to 2-(Methylthio)-3H-imidazo[4,5-c]pyridine
Executive Summary
In the landscape of rational drug design, nitrogen-containing heterocycles serve as the foundational architecture for targeted therapeutics. Among these, the imidazo[4,5-c]pyridine scaffold—often referred to as a 3-deaza-9H-purine—stands out due to its profound bioisosteric resemblance to the purine nucleus[1]. This technical whitepaper dissects the chemical properties, synthesis methodologies, and pharmacological applications of 2-(methylthio)-3H-imidazo[4,5-c]pyridine (CAS: 7397-69-5). By leveraging the reactive 2-methylthio handle, researchers can unlock vast libraries of kinase inhibitors and antiviral agents[2].
Molecular Architecture & Bioisosterism
The imidazopyridine family consists of an imidazole ring fused to a pyridine moiety. The [4,5-c] fusion pattern specifically aligns the nitrogen atoms in a spatial orientation that mimics adenine and guanine[3]. This structural affinity facilitates the molecule's facile interaction with macromolecules such as DNA, RNA, and specific kinase active sites[3].
The introduction of a methylthio group at the C2 position serves a dual purpose:
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Steric/Electronic Modulation: It alters the electron density of the imidazole ring, influencing hydrogen bonding capabilities.
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Synthetic Versatility: The methylthio group is a highly programmable synthetic handle. It can be oxidized to a sulfoxide or sulfone, creating an excellent leaving group for subsequent
(nucleophilic aromatic substitution) reactions, enabling rapid library generation[1].
Physicochemical Profiling & Protonation Dynamics
Understanding the physicochemical baseline of 2-(methylthio)-3H-imidazo[4,5-c]pyridine is critical for predicting its pharmacokinetic behavior and formulation requirements.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 2-(Methylthio)-3H-imidazo[4,5-c]pyridine | [4] |
| CAS Number | 7397-69-5 | [5] |
| Molecular Formula | C₇H₇N₃S | [5] |
| Molecular Weight | 165.22 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |
| LogP | 1.6798 | [5] |
| Hydrogen Bond Donors / Acceptors | 1 / 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Protonation Dynamics & Tautomerism
The molecule exists in a tautomeric equilibrium between the 1H and 3H states. A seminal carbon-13 nuclear magnetic resonance (C-13 NMR) study revealed a fascinating electronic shift: while unsubstituted imidazo[4,5-c]pyridine protonates primarily at N5, the 2-methylthio derivative undergoes protonation at both the N1 and N3 positions[6].
Causality in Drug Design: This dual-protonation capacity is crucial. In the acidic microenvironment of solid tumors (pH ~6.5), the shift in protonation states alters the molecule's solubility and its binding conformation within the hydrophobic pockets of target enzymes, directly impacting its efficacy as an anticancer agent.
Synthetic Workflows & Mechanistic Causality
The de novo synthesis of 2-(methylthio)-3H-imidazo[4,5-c]pyridine requires precise control over nucleophilic additions to prevent unwanted N-alkylation.
Protocol 1: Synthesis of 2-(Methylthio)-3H-imidazo[4,5-c]pyridine
This protocol is designed to maximize S-alkylation selectivity.
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Ring Closure (Thiol Formation):
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Suspend 3,4-diaminopyridine (1.0 eq) in a solution of potassium hydroxide (KOH, 1.2 eq) in ethanol.
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Add carbon disulfide (CS₂, 2.0 eq) dropwise at 0°C.
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Causality: CS₂ acts as the electrophilic carbon source. The basic medium facilitates the formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization upon refluxing to yield imidazo[4,5-c]pyridine-2-thiol.
-
-
Selective S-Alkylation:
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Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF).
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Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (MeI, 1.1 eq) at 0°C.
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Causality: K₂CO₃ is deliberately chosen as a mild, insoluble base. It selectively deprotonates the more acidic exocyclic thiol (pKa ~8) rather than the endocyclic ring nitrogens. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the "soft" sulfur anion preferentially attacks the "soft" methyl iodide, ensuring >95% regioselectivity for the S-methylated product over N-methylated byproducts.
-
-
Isolation & Purification:
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Quench with ice water, filter the precipitate, and recrystallize from ethanol to yield the pure 2-(methylthio)-3H-imidazo[4,5-c]pyridine.
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Workflow for the synthesis and validation of 2-(methylthio)-3H-imidazo[4,5-c]pyridine.
Pharmacological Targeting & Signal Modulation
Derivatives synthesized from the 2-methylthio core exhibit profound pharmacological versatility, particularly in oncology and virology[2][7].
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PARP Inhibition: Imidazo[4,5-c]pyridines have demonstrated potent Poly (ADP-ribose) polymerase (PARP) inhibitory activity (IC₅₀ values as low as 8.6 nM). By blocking PARP, these compounds prevent DNA single-strand break repair, leading to synthetic lethality in tumor cells[2].
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EGFR Kinase Modulation: Recent molecular docking and in vitro studies reveal that imidazo[4,5-c]pyridine hybrids exhibit favorable binding scores against the Epidermal Growth Factor Receptor (EGFR), suppressing the downstream PI3K/AKT survival pathways in lung (A-549) and breast (MCF-7) cancer cell lines[8].
Dual-targeting pharmacological signaling pathway of imidazo[4,5-c]pyridine derivatives.
Self-Validating Assay Systems
To ensure empirical trustworthiness, any screening of imidazo[4,5-c]pyridine derivatives must employ a self-validating architecture. The following protocol outlines an orthogonal workflow for evaluating EGFR kinase inhibition.
Protocol 2: Orthogonal EGFR Kinase Inhibition Assay
This system utilizes a primary biochemical readout validated by a secondary cellular functional assay.
Phase A: Primary Readout (TR-FRET Biochemical Assay)
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Preparation: Incubate recombinant EGFR kinase domain with the imidazo[4,5-c]pyridine derivative (serial dilutions from 10 µM to 0.1 nM) in kinase buffer containing ATP (at the
value). -
Controls: Use Erlotinib as the positive control (validates assay sensitivity) and DMSO vehicle as the negative control (establishes baseline fluorescence).
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Detection: Add a europium-labeled anti-phosphotyrosine antibody and a modified allophycocyanin (APC) tracer. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
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Causality: TR-FRET eliminates compound auto-fluorescence interference (a common issue with highly conjugated heterocycles), providing a highly accurate biochemical
.
Phase B: Orthogonal Validation (Cellular Western Blot)
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Treatment: Treat A-549 lung cancer cells with the compound at the calculated
concentration for 4 hours. -
Lysis & Probing: Lyse cells and perform SDS-PAGE. Probe with primary antibodies against total EGFR and phosphorylated-EGFR (p-EGFR).
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Causality (The Self-Validating Loop): The biochemical FRET assay proves direct target engagement, but it cannot confirm cellular penetrance or rule out off-target artifacts. The Western blot serves as the orthogonal validator: if p-EGFR is suppressed in living cells at the biochemical
, the system mathematically and biologically validates the compound's mechanism of action.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC (nih.gov). 2
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - MDPI. 3
-
2-(Methylthio)-1H-imidazo[4,5-c]pyridine - ChemScene. 5
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New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies - ResearchGate. 8
-
2-(methylthio)-3H-imidazo[4,5-c]pyridine - SigmaAldrich.cn. 4
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines - ACS Combinatorial Science. 1
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Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines - MDPI. 7
-
A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines - Australian Journal of Chemistry. 6
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- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications [mdpi.com]
- 4. 2-(methylthio)-3H-imidazo[4,5-c]pyridine | 7397-69-5 [sigmaaldrich.cn]
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